molecular formula C27H28N2O2S B6128243 N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

Cat. No. B6128243
M. Wt: 444.6 g/mol
InChI Key: KWYKHMLIPZGMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, also known as BMS-986205, is a novel small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes that play a key role in the regulation of immune responses. BMS-986205 has shown potential in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide targets the TYK2 enzyme, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide blocks the downstream signaling of these cytokines, which are known to play a key role in the pathogenesis of autoimmune diseases. This leads to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and TNF-alpha. N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the skin and joints. These effects lead to a reduction in inflammation and tissue damage in preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing in preclinical studies. However, one limitation of N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is its relatively low potency compared to other JAK inhibitors, such as tofacitinib and baricitinib. This may limit its efficacy in certain autoimmune diseases.

Future Directions

For N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide include clinical trials in patients with autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. These trials will evaluate the safety and efficacy of N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide in humans. Other future directions include the development of more potent TYK2 inhibitors and the combination of TYK2 inhibitors with other immunomodulatory agents to enhance their efficacy. Additionally, further studies are needed to elucidate the role of TYK2 in other diseases, such as cancer and infectious diseases, which may lead to new therapeutic applications for TYK2 inhibitors like N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide.

Synthesis Methods

The synthesis of N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide involves a multi-step process that starts with the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)piperidine to form the amide intermediate. This intermediate is then reacted with 2-(phenylthio)acetyl chloride to form the final product, N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide.

Scientific Research Applications

N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide was shown to significantly reduce skin inflammation and improve skin histology. In a mouse model of rheumatoid arthritis, N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide was shown to reduce joint inflammation and cartilage damage. In a mouse model of inflammatory bowel disease, N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide was shown to reduce intestinal inflammation and improve gut histology. These preclinical studies suggest that N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has potential as a therapeutic agent for various autoimmune diseases.

properties

IUPAC Name

4-phenyl-N-[[1-(2-phenylsulfanylacetyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S/c30-26(20-32-25-11-5-2-6-12-25)29-17-7-8-21(19-29)18-28-27(31)24-15-13-23(14-16-24)22-9-3-1-4-10-22/h1-6,9-16,21H,7-8,17-20H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYKHMLIPZGMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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